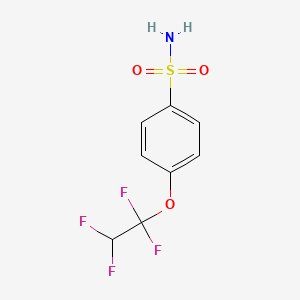
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is a chemical compound characterized by the presence of a tetrafluoroethoxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has a bromine atom instead of a sulfonamide group.
1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound features a methyl group in place of the sulfonamide group.
1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)Benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is unique due to the presence of both the tetrafluoroethoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7F4NO3S |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO3S/c9-7(10)8(11,12)16-5-1-3-6(4-2-5)17(13,14)15/h1-4,7H,(H2,13,14,15) |
InChI Key |
BWCJQWRUHSNDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















